Cas no 669713-58-0 (2-Boc-Amino-3,5-dichlorobenzoic acid)

2-Boc-Amino-3,5-dichlorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Boc-Amino-3,5-dichlorobenzoic acid
- 2-TERT-BUTOXYCARBONYLAMINO-3,5-DICHLOROBENZOICACID
- 3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- EN300-6747201
- 669713-58-0
- A835597
- 3,5-dichloro-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]benzoic acid
- DTXSID70373773
- AKOS009325861
- 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid
- 2-(TERT-BUTOXYCARBONYLAMINO)-3,5-DICHLOROBENZOIC ACID
- FT-0654969
- 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid
- Q-103158
- 3,5-bis(chloranyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid
- 2-tert-Butoxycarbonylamino-3,5-dichlorobenzoic acid
-
- MDL: MFCD02682172
- インチ: InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
- InChIKey: BGXDBARGFUXUJF-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NC1=C(C(O)=O)C=C(Cl)C=C1Cl)=O)C
計算された属性
- せいみつぶんしりょう: 305.02200
- どういたいしつりょう: 305.0221633g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- PSA: 75.63000
- LogP: 4.11160
2-Boc-Amino-3,5-dichlorobenzoic acid セキュリティ情報
2-Boc-Amino-3,5-dichlorobenzoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Boc-Amino-3,5-dichlorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747201-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |
669713-58-0 | 0.25g |
$354.0 | 2023-05-30 | ||
Enamine | EN300-6747201-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |
669713-58-0 | 0.5g |
$370.0 | 2023-05-30 | ||
Chemenu | CM158005-5g |
2-Boc-Amino-3,5-dichlorobenzoic acid |
669713-58-0 | 95% | 5g |
$777 | 2022-12-31 | |
Matrix Scientific | 094081-1g |
2-Boc-Amino-3,5-dichlorobenzoic acid, 95+% |
669713-58-0 | 95+% | 1g |
$588.00 | 2023-09-10 | |
Ambeed | A441921-1g |
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid |
669713-58-0 | 95+% | 1g |
$228.0 | 2024-08-02 | |
TRC | B071570-50mg |
2-Boc-Amino-3,5-dichlorobenzoic acid |
669713-58-0 | 50mg |
$ 190.00 | 2022-06-07 | ||
Alichem | A019097991-1g |
2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid |
669713-58-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
Enamine | EN300-6747201-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |
669713-58-0 | 2.5g |
$754.0 | 2023-05-30 | ||
Enamine | EN300-6747201-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |
669713-58-0 | 5g |
$1115.0 | 2023-05-30 | ||
Enamine | EN300-6747201-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3,5-dichlorobenzoic acid |
669713-58-0 | 10g |
$1654.0 | 2023-05-30 |
2-Boc-Amino-3,5-dichlorobenzoic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-Boc-Amino-3,5-dichlorobenzoic acidに関する追加情報
Introduction to 2-Boc-Amino-3,5-dichlorobenzoic Acid (CAS No. 669713-58-0)
2-Boc-Amino-3,5-dichlorobenzoic acid, with the chemical identifier CAS No. 669713-58-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted therapeutic agents. Its unique structural features, including the presence of both amino and carboxyl functional groups, as well as chlorine substituents at specific positions, make it a versatile building block for constructing complex pharmacophores.
The Boc (tert-butoxycarbonyl) protecting group attached to the amino function is particularly noteworthy. This group not only stabilizes the amino group during synthetic procedures but also allows for selective deprotection under mild acidic conditions, making it an invaluable tool in multi-step synthetic routes. The 3,5-dichloro substitution pattern introduces electron-withdrawing effects that can modulate the reactivity and binding properties of the benzoic acid core, which is often exploited in drug design to enhance interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel inhibitors for various diseases, including cancer and inflammatory disorders. The benzoic acid scaffold is well-documented for its role in medicinal chemistry due to its ability to engage with multiple biological receptors and enzymes. Specifically, derivatives of benzoic acid have shown promise as modulators of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases. The incorporation of chlorine atoms into the aromatic ring can further fine-tune the pharmacokinetic properties of these compounds, improving their selectivity and efficacy.
One of the most compelling applications of 2-Boc-Amino-3,5-dichlorobenzoic acid is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in disease pathogenesis. Small molecules that can disrupt or modulate these interactions have the potential to provide therapeutic benefits where traditional drugs may fall short. The structural motifs present in 2-Boc-Amino-3,5-dichlorobenzoic acid make it an excellent candidate for designing such inhibitors, as it can be further functionalized to create high-affinity binders.
Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that modifications to the chlorine-substituted benzoic acid core can significantly alter binding affinities and selectivity profiles. For instance, computational screening has identified novel analogs of 2-Boc-Amino-3,5-dichlorobenzoic acid that exhibit improved binding to specific protein targets while minimizing off-target effects. These findings highlight the importance of structural optimization in developing next-generation therapeutics.
The pharmaceutical industry has also leveraged this compound in the development of vaccines and immunomodulators. The ability to introduce diverse functional groups into the benzoic acid framework allows for the creation of molecules that can elicit specific immune responses. For example, derivatives of 2-Boc-Amino-3,5-dichlorobenzoic acid have been explored as adjuvants or as components of vaccine candidates targeting infectious diseases. The Boc-protected amino group provides a handle for further derivatization into more complex immunogenic epitopes.
In addition to its role in drug discovery, 2-Boc-Amino-3,5-dichlorobenzoic acid has found applications in materials science and agrochemical research. Its unique electronic properties make it a valuable precursor for synthesizing organic semiconductors and conductive polymers. These materials are increasingly used in flexible electronics and energy storage devices due to their tunable optoelectronic characteristics. Furthermore, its structural motif has inspired novel agrochemicals designed to protect crops from pests and pathogens without adverse environmental impacts.
The synthesis of 2-Boc-Amino-3,5-dichlorobenzoic acid itself is a testament to the ingenuity of modern synthetic chemistry. While traditional methods involve multi-step sequences involving chlorination and Boc protection, recent reports have highlighted more streamlined approaches using catalytic methods or flow chemistry techniques. These innovations not only improve yield and purity but also reduce waste generation, aligning with green chemistry principles.
The future prospects for 2-Boc-Amino-3,5-dichlorobenzoic acid are vast and multifaceted. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with them with unprecedented precision. Whether it is through innovative synthetic strategies or cutting-edge computational methods, this compound will undoubtedly remain at the forefront of chemical research for years to come.
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